1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride
描述
Piperidine Ring
Quinoxaline Moiety
Spiro Junction
Hydrochloride Salt
- The protonation of the piperidine nitrogen improves aqueous solubility (up to 10 mM in stock solutions).
Table 1: Key Structural Parameters
| Feature | Description | Source |
|---|---|---|
| Spiro carbon | Connects C-4 (piperidine) and C-2' (quinoxaline) | |
| Piperidine conformation | Chair | |
| Quinoxaline saturation | 1',4'-dihydro | |
| Solubility (HCl salt) | 10 mM in DMSO |
属性
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;/h1-4,13,15H,5-8H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVZHBLJHFBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-99-7 | |
| Record name | Spiro[piperidine-4,2′(3′H)-quinoxalin]-3′-one, 1′,4′-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
准备方法
General Synthetic Approaches
The synthesis of 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride typically involves multiple steps centered around the formation of the critical spiro junction between the piperidine and quinoxaline rings. Several general approaches have been developed and refined over time, each with distinct advantages depending on the available starting materials and desired scale.
- Cyclization reactions of appropriately functionalized piperidine and quinoxaline precursors
- Three-component cycloaddition reactions
- Enamine-based cyclization methods
- Spirocyclization of pre-formed quinoxalinone derivatives
Cyclization Method via Piperidone Intermediates
One of the most common approaches involves the use of 4-piperidone derivatives as key intermediates. This method relies on the nucleophilic addition of ortho-phenylenediamine derivatives to the ketone functionality of the piperidone, followed by cyclization to form the quinoxaline ring.
- Preparation of N-protected 4-piperidone (typically using Boc or Cbz protecting groups)
- Condensation with ortho-phenylenediamine in the presence of an acid catalyst
- Cyclization to form the quinoxalinone ring
- Deprotection of the piperidine nitrogen
- Conversion to the hydrochloride salt
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Boc-4-piperidone, (Boc)₂O, DMAP | DCM | 0°C to RT | 4-6h | 85-92 |
| 2 | o-phenylenediamine, AcOH | EtOH | Reflux | 8-12h | 70-78 |
| 3 | K₂CO₃ | DMF | 80°C | 6-8h | 65-75 |
| 4 | TFA | DCM | 0°C to RT | 2-4h | 80-90 |
| 5 | HCl (4M in dioxane) | Et₂O | 0°C | 1-2h | 90-95 |
Three-Component Cycloaddition Approach
This more direct method involves a one-pot three-component reaction between 4-piperidone, ortho-phenylenediamine, and a suitable carbonyl compound to facilitate the formation of the spirocyclic structure.
- Mixing of 4-piperidone hydrochloride, ortho-phenylenediamine, and glyoxylic acid or similar carbonyl compounds
- Heating under controlled conditions to promote cycloaddition
- Isolation and purification of the spirocyclic product
- Conversion to the hydrochloride salt if necessary
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | 60-120°C | 85°C | >10% increase at optimal temp |
| Reaction time | 4-24h | 12h | Degradation observed beyond 16h |
| Catalyst | Various acids | p-TSA (10 mol%) | 15% yield improvement |
| Solvent | MeOH, EtOH, iPrOH, Toluene | EtOH | Best solubility and yield |
| Concentration | 0.1-0.5M | 0.25M | Reduced side reactions |
Enamine-Based Cyclization Methods
This approach utilizes enamine chemistry to facilitate the formation of the spirocyclic structure, offering potentially milder conditions and higher selectivity.
- Formation of an enamine intermediate from 4-piperidone
- Reaction with appropriately functionalized o-aminobenzaldehyde derivatives
- Intramolecular cyclization to form the quinoxalinone ring
- Salt formation with HCl
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrrolidine | 15 | 18 | 62 | 94 |
| Piperidine | 15 | 20 | 58 | 93 |
| L-Proline | 20 | 16 | 71 | 96 |
| DABCO | 10 | 24 | 55 | 92 |
| DBU | 10 | 12 | 68 | 95 |
Stock Solution Preparation
For research applications, the preparation of stock solutions is often necessary. Based on the molecular weight of this compound (MW: 253.73 g/mol), the following table provides guidance for preparing solutions of different concentrations:
Stock Solution Preparation Table:
| Desired Concentration | Amount of Compound | Volume of Solvent Required | ||
|---|---|---|---|---|
| 1 mg | 5 mg | 10 mg | ||
| 1 mM | 3.937 mL | 19.685 mL | 39.370 mL | DMSO or water |
| 5 mM | 0.787 mL | 3.937 mL | 7.874 mL | DMSO or water |
| 10 mM | 0.394 mL | 1.969 mL | 3.937 mL | DMSO or water |
Purification Techniques
The purification of this compound is crucial for obtaining high-purity material suitable for research applications. Several methods have been developed:
- Primary solvent system: Ethanol/diethyl ether
- Alternative system: Methanol/acetone
- Typical recovery: 75-85% with >98% purity
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: DCM/MeOH gradient (98:2 to 90:10)
- Rf value: 0.35-0.40 in DCM/MeOH (95:5)
- Controlled addition of HCl (4M in dioxane) to a solution of the free base in diethyl ether at 0°C
- Slow precipitation to ensure high crystallinity
- Filtration and washing with cold diethyl ether
- Drying under vacuum at 40°C for 24 hours
Scale-Up Considerations
When scaling up the synthesis of this compound from laboratory to larger quantities, several factors must be considered:
- Increased reaction volumes require careful temperature control
- Jacketed reactors with efficient cooling systems are recommended
- Gradual addition of reagents to manage exothermic reactions
- Mechanical stirring becomes necessary beyond 100g scale
- Overhead stirrers with appropriate impeller design ensure homogeneity
- Monitoring of stirring efficiency throughout the reaction
- Environmental and safety considerations become more critical at scale
- Greener alternatives should be explored where possible
- Solvent recovery systems should be implemented
- Thermal stability studies of all intermediates
- Pressure monitoring during sealed reactions
- Controlled addition rates for potentially hazardous reagents
Analytical Methods for Quality Control
Ensuring the identity and purity of synthesized this compound is essential. The following analytical methods are commonly employed:
- Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (0.1% TFA) gradient
- Detection: UV at 254 nm
- Retention time: Approximately 8.5 minutes under standard conditions
- Purity requirement: >95% for research applications
- ¹H NMR (400 MHz, DMSO-d₆): Key signals at δ 10.85 (s, 1H, NH), 7.65-7.15 (m, 4H, aromatic), 3.45-3.15 (m, 4H, piperidine), 2.95-2.75 (m, 4H, piperidine)
- ¹³C NMR: Characteristic carbonyl signal at approximately δ 165 ppm
- ESI-MS: [M+H]⁺ peak at m/z 218.1 (free base)
- HRMS: Within 5 ppm of calculated mass
化学反应分析
1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.
Amination and Amidation:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.
科学研究应用
Biological Activities
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride has been studied for various biological activities:
- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems .
- Neuroprotective Properties : Studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research .
- Anticancer Activity : Preliminary investigations have shown that the compound could inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
Medicinal Chemistry
The compound serves as a scaffold for the development of novel therapeutic agents. Its unique spiro structure provides a versatile platform for modifying chemical groups to enhance biological activity or selectivity.
Pharmacological Studies
This compound is utilized in various pharmacological studies to:
- Investigate mechanisms of action related to neurotransmitter modulation.
- Evaluate its efficacy and safety profiles in preclinical models.
Neuropharmacology
Given its potential neuroprotective effects, this compound is being explored for applications in treating conditions such as:
- Depression
- Alzheimer’s disease
- Parkinson’s disease
Case Studies
作用机制
The exact mechanism of action of 1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction pathways that regulate cellular functions.
相似化合物的比较
Comparison with Similar Compounds
Spiropiperidine derivatives are structurally diverse, with variations in heterocyclic cores, substituents, and ring conformations influencing their physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
The pyridopyrimidinone derivative (C₁₂H₁₇ClN₄O) has a fused pyridine-pyrimidine system, offering additional sites for π-π stacking interactions .
Methyl groups (e.g., 1'-methyl derivative) may alter steric hindrance, affecting binding affinity to biological targets .
Ring Size and Conformation: The azetidine-containing spiro compound (C₁₁H₁₂ClNO₂) features a strained four-membered ring, likely reducing conformational flexibility compared to six-membered piperidine derivatives .
Salt Forms and Solubility :
- Hydrochloride salts dominate in commercial availability, improving aqueous solubility. The dihydrochloride form of the target compound (C₁₂H₁₅N₃O·2HCl, MW 290) is also documented .
生物活性
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride is a complex organic compound belonging to the spiro compounds class, characterized by a unique structure where two rings are interconnected. The quinoxaline moiety present in this compound is notable for its diverse biological activities, making it a focal point in pharmacological research.
- Molecular Formula : CHNO
- Molecular Weight : 253.73 g/mol
- CAS Number : 1051932-06-9
- Physical State : Solid
- Solubility : Soluble in organic solvents, specific solubility data not provided.
The biological activity of this compound involves interaction with various molecular targets, including enzymes and receptors. This interaction can modulate their activity through binding interactions, influencing cellular signaling pathways and biological responses.
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. This suggests a potential therapeutic role in cancer treatment.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It appears to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases.
Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its effectiveness as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A recent investigation assessed the compound's effect on human breast cancer cell lines (MCF-7). The treatment resulted in a significant reduction in cell viability (70% at 50 µM) and increased levels of pro-apoptotic markers, confirming its potential as an anticancer therapeutic.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups.
常见问题
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Debenzylation | HCOONH₄ (5 mmol), Pd/C (2.5%), MeOH, reflux | 90-95% | |
| Acylation | Ac₂O (2 mmol), HCOOH (3 mmol), 0°C | 85-90% |
How can NMR spectroscopy elucidate the conformational dynamics of the spiropiperidine core?
Advanced Research Question
Conformational analysis requires multi-dimensional NMR (¹H, ¹³C, VT-¹H, ²D-COSY) to resolve spatial arrangements and intramolecular interactions:
- VT-¹H NMR : Identifies temperature-dependent conformational shifts in the piperidine ring (e.g., chair vs. boat) .
- 2D NOESY : Detects proximity between protons on the quinoxalinone and piperidine moieties, confirming spiro junction rigidity .
- Chemical Shift Analysis : Distinct shifts for NH (δ 6.5–7.5 ppm) and carbonyl groups (δ 165–170 ppm) indicate hydrogen bonding or steric strain .
What methods ensure purity assessment (>98%) of this hydrochloride salt?
Basic Research Question
Purity validation combines:
- Titration : Non-aqueous titration with alcoholic NaOH to quantify HCl content (98–102% w/w) .
- HPLC : Reverse-phase C18 column, UV detection at 254 nm, retention time matching reference standards .
- FT-IR : Confirmation of carbonyl (1650–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
What in vitro models demonstrate its efficacy as a ferroptosis inhibitor?
Advanced Research Question
Mechanistic studies use:
- Cell Models : Human renal proximal tubule cells treated with 1S,3R-RSL3 (IC₅₀ ~22 nM for Liproxstatin-1, a structural analog) .
- Biomarkers : Measure lipid peroxidation (MDA assay) and GPX4 activity via ELISA .
- Dose-Response : EC₅₀ calculated using inhibitors like ferrostatin-1 as controls .
How does intramolecular acyl migration impact compound stability?
Advanced Research Question
Under debenzylation (HCOONH₄/Pd/C), acyl groups migrate from nitrogen to adjacent sites via:
- Six-Membered Transition States : Favored in spiro systems, confirmed by crossover experiments .
- pH Sensitivity : Neutral or slightly basic conditions stabilize the final product; acidic conditions promote degradation .
- Kinetic Monitoring : HPLC tracks migration rates (t½ ~30–60 min at 60°C) .
What in vivo models validate its therapeutic potential?
Advanced Research Question
- Gpx4 Knockout Mice : Survival extension (Liproxstatin-1: 50 mg/kg, i.p.) via reduced renal ferroptosis .
- Ischemia-Reperfusion Injury : Hepatic protection measured by ALT/AST levels and histopathology .
- Pharmacokinetics : Plasma half-life (t½ ~4–6 hr) and brain penetration (Cmax ~1.2 µM) in rodent models .
How are impurities profiled and controlled during synthesis?
Basic Research Question
- HPLC-MS : Identifies byproducts (e.g., dehalogenated analogs or oxidation products) .
- Thresholds : Acceptable impurities <0.5% (ICH Q3A guidelines) .
- Purification : Recrystallization from ethanol/water mixtures reduces residual solvents .
What challenges arise in solubility and formulation?
Basic Research Question
- Aqueous Solubility : Poor solubility in water (<1 mg/mL) necessitates DMSO stock solutions (50–100 mM) .
- In Vivo Formulation : Use of cyclodextrins or lipid nanoparticles improves bioavailability .
- Stability : Lyophilized powders stored at -20°C retain activity >12 months .
What safety precautions are essential for handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and eye protection (prevents skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What structural analogs show enhanced ferroptosis inhibition?
Advanced Research Question
- Liproxstatin-1 : N-(3-chlorobenzyl) substitution improves potency (IC₅₀ 22 nM vs. 38 nM for parent compound) .
- Spiroquinoxaline Modifications : Electron-withdrawing groups (e.g., NO₂) increase metabolic stability .
- SAR Table :
| Substituent | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|
| 3-Chlorobenzyl | 22 | 2.67 | |
| 4-Fluorobenzyl | 45 | 2.89 | |
| Unsubstituted Benzyl | 120 | 1.98 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
